2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like tetrahydrofuran (THF) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki–Miyaura cross-coupling.
Common Reagents and Conditions
Bases: DBU, sodium hydride (NaH)
Solvents: THF, dimethylformamide (DMF)
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions include various substituted azetidines and their derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceutical intermediates.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in the formation of covalent bonds with target molecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yloxy)pyridine dihydrochloride
- 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride
- [2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride
Uniqueness
2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride is unique due to its specific structural features, such as the presence of the dimethylethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(azetidin-3-yloxy)-N,N-dimethylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9(2)3-4-10-7-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRRPWCTELUJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1CNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.